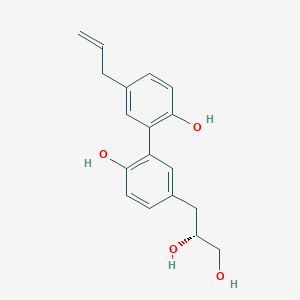

Magnolignan A

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H20O4 |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

(2R)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol |

InChI |

InChI=1S/C18H20O4/c1-2-3-12-4-6-17(21)15(9-12)16-10-13(5-7-18(16)22)8-14(20)11-19/h2,4-7,9-10,14,19-22H,1,3,8,11H2/t14-/m1/s1 |

InChI Key |

ORPULAPYNPMMAQ-CQSZACIVSA-N |

Isomeric SMILES |

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C[C@H](CO)O)O |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure and properties of Magnolignan A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolignan A is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. Isolated from the heartwood of Streblus asper, this compound has garnered interest within the scientific community for its potential pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on experimental data and methodologies to support further research and development.

Chemical Structure and Properties

This compound is chemically defined as (2R)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol. Its structure features a biphenyl core, characteristic of many bioactive lignans, substituted with hydroxyl and allyl functional groups that contribute to its chemical reactivity and biological effects.

Chemical Structure:

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀O₄ | [1] |

| IUPAC Name | (2R)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol | [1] |

| Molecular Weight | 300.35 g/mol | [1] |

| CAS Number | 93673-81-5 | |

| Predicted XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 300.136159 g/mol | [1] |

| Monoisotopic Mass | 300.136159 g/mol | [1] |

| Topological Polar Surface Area | 80.9 Ų | [1] |

| Heavy Atom Count | 22 | [1] |

| Complexity | 346 | [1] |

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

Detailed 1D and 2D NMR experiments are crucial for the definitive structural assignment of this compound.

Note: The specific chemical shift values (δ) in ppm and coupling constants (J) in Hz for ¹H and ¹³C NMR are detailed in the original publication by Li et al. in Magnetic Resonance in Chemistry, 2008.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule, characteristic of its aromatic system.

Experimental Protocols

Isolation of this compound from Streblus asper

The isolation of this compound from the heartwood of Streblus asper is a multi-step process involving extraction and chromatographic separation.

Caption: General workflow for the isolation of this compound.

Biological Activity

While research on this compound is still in its early stages, preliminary studies on related compounds isolated from Streblus asper indicate potential cytotoxic activities. A glycosylated form, this compound-2-O-beta-D-glucopyranoside, has demonstrated medium cytotoxic activity against HEp-2 (human laryngeal carcinoma) and HepG2 (human liver carcinoma) cell lines.[2] Another lignan isolated from the same plant, strebluslignanol, also showed cytotoxic effects against these cell lines.[2]

Cytotoxicity of Lignans from Streblus asper

| Compound | Cell Line | IC₅₀ (µM) |

| This compound-2-O-beta-D-glucopyranoside | HEp-2 | 13.3 |

| HepG2 | 46.4 | |

| Strebluslignanol | HEp-2 | 10.1 |

| HepG2 | 21.7 |

These findings suggest that this compound and its derivatives are promising candidates for further investigation as potential anticancer agents. The presence of phenolic hydroxyl groups and the overall molecular architecture are thought to contribute to their biological effects.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known mechanisms of other bioactive lignans, it is plausible that this compound may exert its effects through various cellular signaling cascades involved in cell proliferation, apoptosis, and inflammation. For instance, many lignans are known to interact with pathways regulated by nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and Akt.

Caption: Hypothesized biological effects of this compound on cancer cells.

Further research is required to identify the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action and therapeutic potential.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and interesting, albeit underexplored, biological activities. This guide provides a foundational understanding of its chemical and physical properties, along with the methodologies for its isolation and characterization. The preliminary cytotoxic data for related compounds warrant a more in-depth investigation into the pharmacological effects of this compound and its potential as a lead compound in drug discovery, particularly in the field of oncology. Future research should focus on the total synthesis of this compound to ensure a renewable supply for extensive biological screening, as well as detailed mechanistic studies to unravel its interactions with cellular signaling pathways.

References

Magnolignan A: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolignan A is a lignan compound first identified in the bark of Magnolia officinalis. This technical guide provides a comprehensive overview of the discovery, natural origins, and physicochemical properties of this compound. It includes detailed experimental protocols for the isolation and characterization of lignans from Magnolia species, presented as a representative methodology. While specific biological activity data for this compound is limited, this guide explores the well-documented signaling pathways of closely related and co-occurring lignans, magnolol and honokiol, to provide a contextual framework for potential therapeutic applications. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and further research.

Discovery and Natural Sources

This compound was first discovered and isolated by a team of researchers led by Yoshiyasu Fukuyama in 1991. The discovery was part of a broader investigation into the phenolic constituents of Chinese Magnoliae Cortex, the dried bark of Magnolia officinalis Rehder & E.H.Wilson. In their seminal paper published in the Chemical & Pharmaceutical Bulletin, Fukuyama and his colleagues reported the isolation and structural elucidation of eighteen new lignans and related compounds, which they named magnolignans A through I, among others[1].

The primary natural source of this compound is the bark of Magnolia officinalis [1]. This species is a traditional Chinese medicine, and its bark is known to be rich in various bioactive compounds, including a diverse array of lignans. In addition to M. officinalis, this compound has also been identified in Streblus asper , a tree found in tropical and subtropical regions of Asia.

Physicochemical Properties and Structure

The chemical structure of this compound was determined through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Its formal chemical name is (2R)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₀O₄ |

| Molecular Weight | 300.35 g/mol |

| IUPAC Name | (2R)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol |

| CAS Number | 93673-81-5 |

Experimental Protocols

General Workflow for Lignan Isolation from Magnolia Bark

The following diagram illustrates a typical workflow for the isolation of lignans, including this compound, from the bark of Magnolia officinalis.

Detailed Methodologies

a) Extraction: The dried and powdered bark of Magnolia officinalis (25 kg) is subjected to reflux extraction with 70% ethanol. This process is typically repeated three times to ensure exhaustive extraction of the phenolic compounds. The resulting hydroalcoholic solutions are then combined.

b) Concentration and Partitioning: The combined extract is concentrated under reduced pressure to yield a suspension. The pH of this suspension is adjusted to 1 with hydrochloric acid, followed by partitioning with chloroform. This step separates compounds based on their polarity and solubility.

c) Chromatographic Separation: The chloroform-soluble fraction, which is enriched with lignans, is subjected to a series of chromatographic separations.

-

Initial Column Chromatography: The crude lignan fraction is first separated on a silica gel column using a gradient elution system of solvents with increasing polarity (e.g., n-hexane-ethyl acetate mixtures).

-

Fraction Monitoring: The collected fractions are monitored by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify those containing compounds of interest.

-

Semi-preparative HPLC: Fractions containing this compound are further purified using semi-preparative HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients) to yield the pure compound.

d) Structure Elucidation: The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry.

Biological Activity and Signaling Pathways

Direct research on the biological activities and signaling pathways of this compound is limited in the available literature. However, extensive research has been conducted on magnolol and honokiol, the two most abundant and well-studied lignans also found in Magnolia officinalis. These compounds often exhibit similar biological effects, and their mechanisms of action can provide valuable insights into the potential therapeutic properties of this compound.

Table 2: Reported Biological Activities of Related Magnolia Lignans

| Lignan | Biological Activity | IC₅₀ Values | Reference |

| Bi-magnolignan | Antineoplastic (against various tumor cell lines) | 0.4 - 7.5 µM (48h) | [2][3] |

| Honokiol | Antineoplastic (against various tumor cell lines) | 18.8 - 56.4 µM (72h) | [2][3] |

| Magnolol | Anti-inflammatory, Antioxidant, Anticancer, Neuroprotective | Varies depending on cell line and assay | |

| Magnolin | Anticancer (inhibits cell cycle, induces apoptosis) | Varies depending on cell line and assay | [4] |

Key Signaling Pathways Modulated by Magnolol and Honokiol

The following diagrams illustrate some of the key signaling pathways that are known to be modulated by magnolol and honokiol. It is plausible that this compound may interact with similar pathways, but this requires experimental verification.

a) Anti-inflammatory Pathway (NF-κB and MAPK)

Magnolol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli.

b) Apoptosis Induction in Cancer Cells (PI3K/Akt Pathway)

Both magnolol and honokiol have been demonstrated to induce apoptosis in various cancer cell lines by targeting key signaling pathways, including the PI3K/Akt pathway, which is often dysregulated in cancer.

Conclusion and Future Directions

This compound is a naturally occurring lignan with a defined chemical structure, first isolated from the bark of Magnolia officinalis. While its discovery dates back to 1991, research specifically focused on its biological activities and therapeutic potential remains limited. The detailed experimental protocols and signaling pathway analyses of its co-occurring and structurally related lignans, magnolol and honokiol, provide a strong foundation and rationale for future investigations into this compound.

For researchers and drug development professionals, this compound represents an intriguing yet underexplored molecule. Future research should focus on:

-

Developing optimized and scalable methods for the isolation of this compound or its total synthesis.

-

Conducting comprehensive in vitro and in vivo studies to elucidate its specific biological activities, including its anticancer, anti-inflammatory, and neuroprotective properties.

-

Investigating its mechanism of action and identifying its direct molecular targets and effects on key signaling pathways.

Such studies will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound for the development of new drugs.

References

- 1. Isolation and Characterization of Phenolic Compounds from Magnoliae Cortex Produced in China [jstage.jst.go.jp]

- 2. Total synthesis of bi-magnolignan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isolation and Characterization of Magnolignan A from Magnolia officinalis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of Magnolignan A, a bioactive lignan found in the bark of Magnolia officinalis. This document outlines detailed experimental protocols, data presentation in structured tables, and visual representations of workflows and potential signaling pathways.

Introduction

Magnolia officinalis, commonly known as houpo magnolia, is a traditional Chinese medicine with a rich history of use in treating a variety of ailments, including anxiety, asthma, and gastrointestinal disorders.[1] The therapeutic properties of its bark are largely attributed to a class of polyphenolic compounds known as lignans and neolignans.[2] Among these, this compound is a constituent of interest for its potential pharmacological activities. This guide details the process of isolating and characterizing this specific compound for further research and drug development.

Isolation of this compound

The isolation of this compound from Magnolia officinalis bark involves a multi-step process of extraction and chromatographic purification. The following protocol is a generalized procedure based on established methods for the separation of lignans from Magnolia species.[3][4][5][6]

Experimental Protocol: Extraction and Preliminary Separation

-

Plant Material Preparation: Dried bark of Magnolia officinalis is ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction:

-

The powdered bark is subjected to extraction with an organic solvent. Commonly, 70-100% methanol or ethanol is used for the efficient extraction of lignans.[3]

-

The extraction can be performed at room temperature with agitation or under reflux to enhance efficiency.

-

The resulting mixture is filtered to separate the crude extract from the solid plant material.

-

-

Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure to yield a viscous residue.

-

This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step helps to separate compounds based on their polarity, with lignans typically concentrating in the ethyl acetate fraction.

-

-

Preliminary Column Chromatography:

-

The dried ethyl acetate fraction is subjected to column chromatography on silica gel.[7]

-

A solvent gradient of increasing polarity (e.g., a mixture of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the proportion of ethyl acetate) is used to elute the compounds.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to known lignan standards.

-

Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

Further purification to isolate this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC).[8][9][10]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is employed.

-

Detection: A UV detector is used, with the wavelength set to the absorption maximum of lignans (typically around 280-294 nm).

-

Fraction Collection: Fractions corresponding to the peak of interest are collected.

-

Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC. Purities of over 95% are generally achievable with these methods.[4]

Experimental Workflow Diagram

Characterization of this compound

The structural elucidation and confirmation of this compound are performed using modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. The ¹H and ¹³C NMR data for this compound have been reported.[11]

Experimental Protocol: NMR Analysis

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations in the 2D spectra are analyzed to assign all proton and carbon signals and confirm the structure of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound [11]

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 132.5 | - |

| 2 | 110.8 | 6.85 (d, J = 8.0) |

| 3 | 146.5 | - |

| 4 | 145.1 | - |

| 5 | 115.2 | 6.70 (d, J = 2.0) |

| 6 | 120.5 | 6.68 (dd, J = 8.0, 2.0) |

| 7 | 85.8 | 4.68 (d, J = 4.0) |

| 8 | 54.2 | 3.85 (m) |

| 9 | 71.8 | 3.80 (m), 3.60 (m) |

| 1' | 130.8 | - |

| 2' | 112.7 | 6.88 (d, J = 8.0) |

| 3' | 147.9 | - |

| 4' | 146.4 | - |

| 5' | 114.3 | 6.75 (d, J = 2.0) |

| 6' | 118.9 | 6.72 (dd, J = 8.0, 2.0) |

| 7' | 39.8 | 2.60 (t, J = 7.5) |

| 8' | 25.9 | 1.60 (m) |

| 9' | 17.7 | 0.90 (t, J = 7.5) |

| 3-OCH₃ | 55.9 | 3.88 (s) |

| 4-OCH₃ | 55.9 | 3.87 (s) |

| 3'-OCH₃ | 55.9 | 3.90 (s) |

| 4'-OCH₃ | 55.9 | 3.86 (s) |

Note: The data presented is based on this compound isolated from Streblus asper and may show slight variations when isolated from Magnolia officinalis due to different solvent conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: The purified this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common ionization technique for lignans.

-

Mass Analysis: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental formula.

-

Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, the molecular ion is selected and subjected to collision-induced dissociation (CID).

Expected Mass Spectrometry Data for this compound

-

Molecular Formula: C₂₃H₃₀O₆

-

Molecular Weight: 402.48 g/mol

-

Expected [M+H]⁺ ion in HRMS: m/z 403.2064

-

Expected Fragmentation: Lignans typically fragment at the ether linkages and the bonds of the propyl side chains.[12][13] Common losses would include water (H₂O), methoxy groups (CH₃O), and fragments of the side chains. The specific fragmentation pattern would provide valuable information for confirming the connectivity of the molecule.

Characterization Workflow Diagram

Biological Activity and Potential Signaling Pathways

While the specific biological activities of this compound are not as extensively studied as other lignans from Magnolia officinalis like magnolol and honokiol, preliminary studies and the activities of related compounds suggest potential therapeutic applications.

Reported Biological Activity

A supplier of this compound reports that it exhibits cytotoxic activity against HEp-2 and HepG2 cancer cell lines.[4] This suggests potential as an anticancer agent.

Potential Signaling Pathways

The biological effects of lignans from Magnolia are often mediated through the modulation of key cellular signaling pathways.[1] Based on the activities of structurally similar lignans, this compound may potentially interact with the following pathways:

-

NF-κB Signaling Pathway: Many lignans from Magnolia have been shown to possess anti-inflammatory properties by inhibiting the activation of the NF-κB pathway.[1]

-

JAK-STAT Signaling Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Aberrant JAK-STAT signaling is implicated in various cancers. Lignans from related Magnolia species have been shown to modulate this pathway.[14]

-

PI3K/Akt/mTOR Signaling Pathway: This is a central pathway in regulating cell growth, survival, and metabolism, and it is a common target for anticancer drug development.

Potential Mechanism of Action Diagram

Conclusion

This technical guide provides a framework for the isolation and characterization of this compound from Magnolia officinalis. The detailed protocols and characterization data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Biological activity and toxicity of the Chinese herb Magnolia officinalis Rehder & E. Wilson (Houpo) and its constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Total synthesis of bi-magnolignan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS:93673-81-5 | Manufacturer ChemFaces [chemfaces.com]

- 5. orgsyn.org [orgsyn.org]

- 6. columbia.edu [columbia.edu]

- 7. web.uvic.ca [web.uvic.ca]

- 8. Using Lignans from Magnolia officinalis Bark in the Assessment of the Quality of Dietary Supplements—The Application of 1H NMR and HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous determination of magnolin and epimagnolin A in rat plasma by liquid chromatography with tandem mass spectrometry: Application to pharmacokinetic study of a purified extract of the dried flower buds of Magnolia fargesii, NDC-052 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Complementary fragmentation pattern analysis by gas chromatography-mass spectrometry and liquid chromatography tandem mass spectrometry confirmed the precious lignan content of Cirsium weeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Biosynthesis of Lignans in Magnolia Species: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lignans from Magnolia species, particularly magnolol and honokiol, are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse pharmacological activities. Understanding the biosynthetic pathway of these compounds is crucial for their sustainable production and for the development of novel therapeutics. This technical guide provides an in-depth overview of the current knowledge on the biosynthesis of lignans in the genus Magnolia. It covers the proposed enzymatic steps, from the general phenylpropanoid pathway to the formation of specific lignans, and includes available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with these promising natural products.

Introduction

The genus Magnolia is a rich source of bioactive secondary metabolites, among which lignans have garnered considerable attention for their wide range of therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. The most prominent lignans found in Magnolia species are magnolol and honokiol. While the general pathway of lignan biosynthesis is relatively well-understood in model plants, the specific enzymatic machinery and regulatory mechanisms within Magnolia are still being elucidated. This guide synthesizes the current research to provide a comprehensive technical overview of the lignan biosynthesis pathway in Magnolia.

The Phenylpropanoid Pathway: The Foundation of Lignan Biosynthesis

The journey to lignan production in Magnolia, as in all plants, begins with the phenylpropanoid pathway. This fundamental metabolic route converts the amino acid L-phenylalanine into various phenolic compounds, including the monolignol precursors of lignans.[1][2] Transcriptome and metabolome analyses of Magnolia officinalis have confirmed the expression of genes encoding key enzymes in this pathway, and their levels have been correlated with environmental factors such as temperature and precipitation.[3][4]

The core enzymatic steps of the general phenylpropanoid pathway leading to monolignols are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces p-coumaraldehyde to p-coumaryl alcohol, one of the primary monolignols.

Further modifications of these intermediates by enzymes such as C3H (p-coumarate 3-hydroxylase), CCoAOMT (caffeoyl-CoA O-methyltransferase), and F5H (ferulate 5-hydroxylase) lead to the production of other key monolignols, coniferyl alcohol and sinapyl alcohol.[1] Integrative analyses of the transcriptome and metabolome of M. officinalis have suggested that PAL, 4CL, and CCR are key enzymes whose activities are influenced by temperature and precipitation, thereby affecting the accumulation of bioactive compounds.[3]

References

- 1. masjaps.com [masjaps.com]

- 2. Effect of honokiol on the induction of drug-metabolizing enzymes in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrative analyses of the transcriptome and metabolome reveal comprehensive mechanisms of monolignol biosynthesis in response to bioclimatic factors in Magnolia officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrative analyses of the transcriptome and metabolome reveal comprehensive mechanisms of monolignol biosynthesis in response to bioclimatic factors in Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Derivatives of Magnolignan A and Their Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolignan A is a biphenylic neolignan found in medicinal plants, notably the bark of Magnolia officinalis and the heartwood of Streblus asper.[1] This class of compounds has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural derivatives of this compound, their botanical sources, and available quantitative data. Furthermore, it details experimental protocols for isolation and discusses the current understanding of their biological activities and associated signaling pathways.

Natural Derivatives of this compound and Their Occurrence

While a vast number of lignans and neolignans have been isolated from Magnolia species, specific natural derivatives of this compound are less documented. The primary known natural derivative is a glycoside:

-

This compound-2-O-β-D-glucopyranoside: This glycosidic derivative of this compound has been isolated from the heartwood of Streblus asper.[1] Its structure involves the attachment of a glucose molecule to one of the hydroxyl groups of this compound.

Other related lignans have been isolated from Magnolia officinalis alongside this compound, including Magnolignan B, C, D, E, F, G, H, and I. However, their direct structural derivation from this compound is not explicitly established in the currently available literature.

Another relevant compound, while not a direct derivative, is bi-magnolignan . This compound is a dimer formed from a monomer structurally related to magnolol and honokiol, and has been isolated from the leaves of Magnolia officinalis.[2][3][4]

Table 1: Occurrence of this compound and a Key Natural Derivative

| Compound | Natural Source(s) | Plant Part(s) | Reference(s) |

| This compound | Magnolia officinalis, Streblus asper | Bark, Heartwood | [1] |

| This compound-2-O-β-D-glucopyranoside | Streblus asper | Heartwood | [1] |

Quantitative analysis data for this compound and its derivatives in these plant sources is not extensively available in the reviewed literature. However, methods for the quantification of related lignans like magnolol and honokiol in Magnolia officinalis using HPLC-MS/MS have been developed and could be adapted for this compound.[3]

Biological Activities and Cytotoxicity

The biological activities of this compound itself are not extensively characterized in the public domain. However, its glycosidic derivative and the related compound bi-magnolignan have demonstrated notable cytotoxic effects.

Table 2: Cytotoxic Activity of this compound Derivative and a Related Compound

| Compound | Cell Line(s) | Activity Type | IC50 Value(s) | Reference(s) |

| This compound-2-O-β-D-glucopyranoside | HEp-2, HepG2 | Cytotoxic | 13.3 µM, 46.4 µM | [1] |

| Bi-magnolignan | Various tumor cells | Antitumor | 0.4 - 7.5 µM | [2][3][4] |

The potent antitumor activity of bi-magnolignan suggests that the core biphenylic neolignan scaffold holds promise for the development of novel anticancer agents.[2][3][4]

Experimental Protocols

Experimental Workflow for the Isolation of Lignans from Magnolia officinalis Bark

Methodology:

-

Extraction: The dried and powdered bark of Magnolia officinalis is typically extracted with methanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the desired compounds.

-

Concentration: The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The lignans are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, to separate the components based on their polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds of interest.

-

Further Purification: Fractions containing the target lignans, including this compound, are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are scarce in the available literature. However, extensive research on other biphenylic neolignans from Magnolia species, such as magnolol and honokiol, provides valuable insights into the potential mechanisms of action for this class of compounds. These related compounds are known to modulate key inflammatory and cell survival pathways.

Given the structural similarities, it is plausible that this compound may also exert its biological effects through the modulation of pathways such as NF-κB and MAPK.

Hypothesized Anti-Inflammatory Signaling Pathway

This proposed pathway, based on the known actions of related neolignans, suggests that this compound may inhibit inflammatory responses by blocking the activation of key transcription factors and signaling kinases, thereby reducing the production of pro-inflammatory mediators. Further research is required to validate these specific pathways for this compound.

Conclusion

This compound and its related compounds represent a promising area for drug discovery, particularly in the fields of oncology and anti-inflammatory therapies. While the full spectrum of this compound's natural derivatives and their biological activities are yet to be completely elucidated, the existing data on its glycoside and the related dimer, bi-magnolignan, highlight the therapeutic potential of this structural class. Future research should focus on the comprehensive profiling of this compound derivatives in various botanical sources, detailed elucidation of their mechanisms of action, and preclinical evaluation of their efficacy and safety. The experimental protocols and hypothesized signaling pathways presented in this guide provide a foundational framework for researchers to advance the scientific understanding of these intriguing natural products.

References

- 1. Biphenyl-type neolignans from Magnolia officinalis and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diallyl Biphenyl-Type Neolignans Have a Pharmacophore of PPARα/γ Dual Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of honokiol and magnolol in Magnolia officinalis by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In Vitro Cytotoxic Effects of Magnolignans on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolignans, a class of polyphenolic compounds derived from the bark and seed cones of Magnolia species, have garnered significant attention in oncological research. These bioactive molecules, particularly Magnolol and Honokiol, have demonstrated potent cytotoxic effects against a wide array of cancer cell lines in preclinical studies. This technical guide synthesizes the current understanding of the in vitro anticancer activities of magnolignans, with a focus on their impact on various cancer cell lines, the underlying molecular mechanisms, and the experimental methodologies used for their evaluation. The data presented herein are crucial for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Data Summary: Cytotoxic Activity of Magnolignans

The cytotoxic efficacy of magnolignans is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values of Magnolol across various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Table 1: IC50 Values of Magnolol in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration | Reference |

| Oral Squamous Cell Carcinoma | Cancer Stem Cells | 2.4 | - | |

| Bladder Cancer | - | 5 mg/kg (in vivo) | - | [1] |

| Breast Cancer | MCF-7 | 80 - 100 | - | [1] |

| Breast Cancer | MDA-MB-231 | - | - | [2] |

| Cholangiocarcinoma | - | 10 - 40 | - | [1] |

| Colon Cancer | HCT-116 | - | - | [2] |

| Colon Cancer | COLO-205 | - | - | [2] |

| Colon Cancer | - | 10 - 40 | - | [1] |

| Gallbladder Cancer | GBC-SD | 10 - 40 | 48h | [1] |

| Gallbladder Cancer | SGC-996 | 10 - 40 | 48h | [1] |

| Glioblastoma | U373 | - | - | [2] |

| Glioblastoma | - | 10 - 40 | - | [1] |

| Leukemia | U937 | - | - | [2] |

| Leukemia | HL-60 | - | - | [2] |

| Liver Cancer | - | 10 - 40 | - | [1] |

| Lung Cancer | A549 | - | - | [2] |

| Melanoma | - | 10 - 40 | - | [1] |

| Ovarian Cancer | TOV-112D | - | - | [3] |

| Pancreatic Cancer | PANC-1 | 0.51 | - | [3] |

| Prostate Cancer | PC3 | - | - | [3] |

| Prostate Cancer | Du145 | - | - | [3] |

| Renal Cancer | 786-O | - | - | [4] |

| Renal Cancer | OS-RC-2 | - | - | [4] |

| Renal Cancer | - | 10 - 40 | - | [1] |

| Skin Cancer | - | 75 - 100 | - | [1] |

Note: Some IC50 values were reported as a range effective for inducing cell cycle arrest. Specific time points for all IC50 values were not always available in the source material.

Core Mechanisms of Action

Magnolignans exert their cytotoxic effects through a multi-targeted approach, influencing several key cellular processes and signaling pathways that are often dysregulated in cancer. The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cell proliferation, migration, and angiogenesis.[1]

Induction of Apoptosis

Apoptosis is a critical pathway for eliminating cancerous cells. Magnolol has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] Key molecular events include:

-

Mitochondrial Pathway Activation : Magnolol treatment can lead to a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[2][4] This is often accompanied by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[2][4]

-

Caspase Activation : The release of cytochrome c triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3.[6] Cleavage of procaspase-3 to its active form leads to the degradation of cellular components and apoptotic cell death.[2][6]

-

Death Receptor Pathway : In some cell lines, magnolignans can also activate the extrinsic pathway, involving the cleavage of procaspase-8.[6]

Cell Cycle Arrest

Magnolignans can halt the progression of the cell cycle, thereby preventing cancer cell division and proliferation. The specific phase of cell cycle arrest appears to be dependent on the cancer cell type and the concentration of the compound.

-

G0/G1 Phase Arrest : In many cancer cell lines, including glioblastoma and gallbladder cancer, Magnolol induces arrest at the G0/G1 checkpoint.[2] This is often associated with the downregulation of cyclin D1 and cyclin-dependent kinase 2 (CDK2), and an increased expression of the cell cycle inhibitor p21.[2]

-

G2/M Phase Arrest : In other cancer cells, such as breast cancer (MCF-7) and skin cancer, Magnolol can cause an accumulation of cells in the G2/M phase.[1][2] This effect is linked to the downregulation of cyclin B1 and CDK1.[2]

Key Signaling Pathways Modulated by Magnolignans

The cytotoxic effects of magnolignans are mediated by their ability to interfere with crucial signaling pathways that control cell survival, proliferation, and metastasis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival. Magnolol has been shown to suppress the phosphorylation of Akt and mTOR, thereby inhibiting this pro-survival pathway and promoting autophagic cell death in some cancer types.[2]

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer progression by promoting cell survival and proliferation. Magnolol is a known inhibitor of NF-κB activation, preventing its translocation to the nucleus and the subsequent expression of its target genes.[2] This inhibition contributes to the induction of apoptosis and the suppression of cancer cell invasion and migration.[2]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK signaling cascade, is frequently hyperactivated in cancer, promoting cell proliferation and survival. Magnolol has been observed to diminish the phosphorylation of ERK, thereby attenuating this signaling pathway and contributing to its anti-proliferative effects.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of the in vitro cytotoxic effects of magnolignans.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Magnolignan A (or other magnolignans). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with this compound at the desired concentrations for a specific time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC (or another fluorochrome) and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of cells in different quadrants (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic: Annexin V+/PI+; necrotic: Annexin V-/PI+) are quantified.

Cell Cycle Analysis (Flow Cytometry with PI Staining)

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the cellular DNA content can be determined by measuring the fluorescence intensity of PI, which allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases).

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.

-

Cell Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight or longer to permeabilize the cell membrane.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., antibodies against Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, etc.).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualizations: Signaling Pathways and Experimental Workflow

Caption: General experimental workflow for in vitro evaluation.

Caption: Magnolignan-induced apoptosis signaling pathways.

References

- 1. Magnolol as a Potential Anticancer Agent: A Proposed Mechanistic Insight | MDPI [mdpi.com]

- 2. Magnolol: A Neolignan from the Magnolia Family for the Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis by magnolol via the mitochondrial pathway and cell cycle arrest in renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting apoptosis pathways in cancer with magnolol and honokiol, bioactive constituents of the bark of Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis-inducing and antitumor activity of neolignans isolated from Magnolia officinalis in HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Magnolignan A (Bi-magnolignan)

Introduction

Magnolignan A, also referred to as Bi-magnolignan, is a lignan isolated from the leaves of Magnolia officinalis.[1][2] This natural product has demonstrated significant physiological activity, particularly against tumor cells, by inducing apoptosis with minimal side effects on normal cells.[1][3] Its potent anti-cancer properties make it a compelling target for total synthesis, enabling further investigation into its therapeutic potential.[2][4] This document provides a detailed, step-by-step protocol for the first total synthesis of Bi-magnolignan, achieved in eight steps from commercially available starting materials.[1][2][4] The synthetic strategy involves key reactions such as Suzuki coupling, intramolecular dehydration, and a final FeCl₃-catalyzed oxidative coupling to construct the bi-dibenzofuran skeleton.[1][2][3]

Experimental Protocols

The total synthesis of Bi-magnolignan is accomplished through a linear sequence of eight steps, starting from 1,2,4-trimethoxybenzene and 4-allylanisole.[1][2]

Step 1: Synthesis of (2-methoxy-5-allylphenyl)boronic acid (Compound 13)

-

Dissolve 4-allylanisole (15) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C.

-

Add s-butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) and stir for 1 hour, allowing the reaction to warm to room temperature.

-

Cool the reaction mixture back to -78 °C and add trimethyl borate (B(OMe)₃).

-

Allow the mixture to stir for 24 hours at room temperature.

-

Quench the reaction by adding 1 M hydrochloric acid (HCl) and stir for 1 hour.

-

Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure to afford compound 13 .[1][4]

Step 2: Synthesis of 1,2,4,5-tetramethoxybenzene (Compound 16)

-

Dissolve 1,2,4-trimethoxybenzene (14) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add n-butyllithium (n-BuLi) and stir for 15 minutes, then allow to warm to room temperature for 1 hour.

-

Cool the reaction mixture back to -78 °C and add methyl iodide (MeI).

-

Allow the reaction to warm to room temperature and stir for 1 hour.

Step 3: Synthesis of 1-bromo-2,5-dimethoxy-4-(methoxymethyl)benzene (Compound 17)

-

Dissolve compound 16 in carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN).

-

Reflux the mixture at 80 °C for 8 hours.

-

After cooling, work up the reaction to isolate compound 17 .[1][4]

Step 4: Synthesis of 1-allyl-2,5-dimethoxy-4-(methoxymethyl)benzene (Compound 12)

-

In a flask, add copper(I) iodide (CuI) and 2,2'-bipyridine (BIPY) in anhydrous THF.

-

Cool the mixture to -20 °C.

-

Add a solution of vinylmagnesium bromide in THF.

-

Add a solution of compound 17 in THF and allow the reaction to warm to room temperature and stir for 8 hours.

-

Quench the reaction and extract the product to obtain compound 12 .[1][4]

Step 5: Synthesis of 2-allyl-5-methoxy-4'-(methoxymethyl)-[1,1'-biphenyl]-2',5'-diol (Compound 11)

-

Combine compound 12 and compound 13 in a mixture of 1,4-dioxane and water.

-

Add potassium carbonate (K₂CO₃) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Heat the mixture at 100 °C for 10 hours.

-

After cooling, perform an aqueous workup and purify the residue by column chromatography to yield compound 11 .[1][4]

Step 6: Demethylation to form Compound 10 (Intermediate)

-

Dissolve compound 11 in dichloromethane (DCM).

-

Cool the solution to -78 °C.

-

Add boron tribromide (BBr₃) and stir for 3 hours while allowing the reaction to warm to room temperature.

-

This step leads to an unstable intermediate 10 which is prone to oxidation.[1][4]

Step 7: Synthesis of the Dibenzofuran Monomer (Compound 9)

-

To the crude intermediate from the previous step, add acetic acid (AcOH), 2 M sulfuric acid, and hydroquinone.

-

Heat the mixture at 115 °C for 20 minutes to effect intramolecular dehydration.

-

Cool the reaction and perform an aqueous workup, followed by purification to yield the dibenzofuran monomer 9 .[1][4]

Step 8: Oxidative Coupling to Synthesize Bi-magnolignan (1)

-

Dissolve the monomer 9 in DCM.

-

Add iron(III) chloride (FeCl₃) and meta-chloroperoxybenzoic acid (m-CPBA).

-

Stir the reaction at room temperature for 1 hour.

-

Quench the reaction and purify the crude product by column chromatography to afford Bi-magnolignan (1 ).[1][4]

Data Presentation

| Step | Starting Material(s) | Key Reagents | Product | Yield (%) |

| 1 | 4-allylanisole (15) | s-BuLi, TMEDA, B(OMe)₃, HCl | (2-methoxy-5-allylphenyl)boronic acid (13) | 63% |

| 2 | 1,2,4-trimethoxybenzene (14) | n-BuLi, MeI | 1,2,4,5-tetramethoxybenzene (16) | 99% |

| 3 | Compound 16 | NBS, AIBN | 1-bromo-2,5-dimethoxy-4-(methoxymethyl)benzene (17) | 91% |

| 4 | Compound 17 | CuI, BIPY, vinylmagnesium bromide | 1-allyl-2,5-dimethoxy-4-(methoxymethyl)benzene (12) | 83% |

| 5 | Compounds 12 and 13 | Pd(PPh₃)₄, K₂CO₃ | 2-allyl-5-methoxy-4'-(methoxymethyl)-[1,1'-biphenyl]-2',5'-diol (11) | 84% |

| 6 | Compound 11 | BBr₃ | Intermediate (10) | 89% (as oxidized benzoquinone) |

| 7 | Intermediate from Step 6 | H₂SO₄, hydroquinone | Dibenzofuran monomer (9) | 55% |

| 8 | Compound 9 | FeCl₃, m-CPBA | Bi-magnolignan (1) | 56% |

Visualizations

Caption: Synthetic route for the total synthesis of Bi-magnolignan.

Caption: Bi-magnolignan's inhibitory effect on tumor cell proliferation.

References

Application Notes & Protocols: Efficient Extraction and Purification of Magnolignan A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of efficient methods for the extraction and purification of Magnolignan A, a bioactive lignan found in plants of the Magnolia genus. The following protocols are designed to offer a detailed framework for isolating this compound with high purity, suitable for research and drug development purposes.

Introduction

This compound is a lignan compound that has been isolated from various Magnolia species, including Magnolia officinalis. Lignans as a class of compounds are known for their diverse biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. The efficient isolation of this compound is a critical first step for further investigation into its therapeutic potential.

This document outlines a generalized protocol for the extraction of this compound from plant material, followed by a detailed purification strategy using modern chromatographic techniques.

Extraction of Crude this compound from Magnolia Bark

The initial extraction process is designed to efficiently remove a broad range of lignans, including this compound, from the raw plant material. Ethanol is a commonly used solvent for this purpose due to its effectiveness in dissolving lignans and its relatively low toxicity.

Experimental Protocol: Ethanolic Extraction

-

Material Preparation:

-

Obtain dried bark of Magnolia officinalis.

-

Grind the bark into a coarse powder to increase the surface area for extraction.

-

-

Extraction Procedure:

-

Weigh the powdered plant material.

-

Place the powder in a suitable extraction vessel.

-

Add 70% ethanol in a solid-to-liquid ratio of 1:10 (w/v).

-

Reflux the mixture at 60-70°C for 2 hours with continuous stirring.

-

After the first extraction, filter the mixture to separate the ethanolic extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh 70% ethanol to ensure maximum yield.

-

Combine the ethanolic extracts from all three extractions.

-

-

Concentration:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C.

-

This process will yield a viscous crude extract containing this compound and other co-extracted compounds.

-

Purification of this compound

The purification of this compound from the crude extract is a multi-step process that typically involves one or more chromatographic techniques to achieve high purity. High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC) are powerful methods for isolating specific lignans from complex mixtures.

3.1. Method 1: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the sample.

Experimental Protocol: HSCCC Purification

-

Solvent System Selection:

-

A suitable two-phase solvent system is crucial for successful HSCCC separation. A common system for lignan separation is a mixture of petroleum ether, ethyl acetate, methanol, and water.

-

Prepare and thoroughly equilibrate a two-phase solvent system, for example, petroleum ether-ethyl acetate-methanol-water (1:0.8:1.2:0.6, v/v/v/v).[1] The optimal ratio may require adjustment based on the specific crude extract composition.

-

-

HSCCC Operation:

-

Fill the HSCCC coil with the stationary phase (the more polar lower phase).

-

Rotate the coil at a set speed (e.g., 800 rpm).

-

Pump the mobile phase (the less polar upper phase) through the coil until hydrodynamic equilibrium is reached.

-

Dissolve a known amount of the crude extract in a small volume of the biphasic solvent system.

-

Inject the sample into the HSCCC system.

-

Continue pumping the mobile phase at a constant flow rate.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluent at regular intervals.

-

Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

3.2. Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution chromatographic technique that is widely used for the final purification of natural products.

Experimental Protocol: Prep-HPLC Purification

-

Column and Mobile Phase:

-

Utilize a reversed-phase C18 column.

-

The mobile phase typically consists of a gradient of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

-

Method Development:

-

First, develop an analytical HPLC method to determine the optimal separation conditions for this compound from other components in the partially purified extract.

-

Once the analytical method is established, scale it up for preparative HPLC.

-

-

Purification Procedure:

-

Dissolve the crude or partially purified extract in a suitable solvent (e.g., methanol).

-

Inject the sample onto the preparative C18 column.

-

Elute the compounds using the optimized gradient program.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm).

-

-

Fraction Collection and Purity Assessment:

-

Collect the fraction corresponding to the this compound peak.

-

Analyze the purity of the collected fraction using analytical HPLC.

-

Combine pure fractions and remove the solvent under vacuum to yield purified this compound.

-

Data Presentation

The following tables provide an example of the quantitative data that should be recorded during the extraction and purification process. The values presented are illustrative and will vary depending on the starting material and the specific experimental conditions.

Table 1: Extraction Yield of Crude this compound

| Parameter | Value |

| Starting Plant Material (g) | 1000 |

| Extraction Solvent | 70% Ethanol |

| Volume of Solvent (L) | 3 x 10 |

| Crude Extract Yield (g) | 50 |

| Estimated this compound Content in Crude Extract (%) | 1-2 |

Table 2: Purification of this compound by HSCCC (Illustrative Data)

| Parameter | Value |

| Crude Extract Loaded (g) | 5 |

| HSCCC Solvent System | Pet. Ether-EtOAc-MeOH-H₂O |

| Purified this compound Yield (mg) | 45 |

| Purity of this compound (%) | >95 |

| Recovery Rate (%) | ~90 |

Table 3: Purification of this compound by Prep-HPLC (Illustrative Data)

| Parameter | Value |

| Partially Purified Extract Loaded (mg) | 500 |

| Prep-HPLC Column | C18, 10 µm |

| Mobile Phase | Methanol/Water Gradient |

| Purified this compound Yield (mg) | 450 |

| Purity of this compound (%) | >98 |

| Recovery Rate (%) | ~90 |

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Techniques

Caption: Relationship between purification techniques for this compound.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Magnolignan A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolignan A is a bioactive lignan found in plants of the Magnolia genus, which has been traditionally used in herbal medicine. Lignans as a class of compounds have garnered significant interest for their potential pharmacological activities, including antioxidant, anti-inflammatory, and antitumor effects. Accurate and precise quantification of this compound in plant materials, extracts, and biological matrices is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutics.

This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD). The methodologies outlined are based on established and validated methods for the analysis of related lignans from Magnolia species, ensuring a robust and reliable approach.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is suitable for the extraction of this compound from dried plant material, such as the bark of Magnolia officinalis.

Materials:

-

Dried and powdered Magnolia bark

-

Ethanol (99.8%)

-

Conical flask

-

Rotary shaker

-

Filter paper

-

Round-bottomed flask

-

Vacuum evaporator

-

Volumetric flasks

-

HPLC grade ethanol for reconstitution

Procedure:

-

Weigh an appropriate amount of the powdered plant material into a conical flask.

-

Add a sufficient volume of 99.8% ethanol to the flask.

-

Place the flask on a rotary shaker and shake at 250 rpm for 45 minutes.

-

Filter the extract into a round-bottomed flask using filter paper.

-

Wash the filter paper and the conical flask with a small volume (e.g., 5 mL) of ethanol and add it to the filtrate.

-

Evaporate the clear extract to dryness using a vacuum evaporator.

-

For HPLC analysis, dissolve the dried extract in a known volume of HPLC grade ethanol and dilute as necessary to fall within the calibration curve range.[1]

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

High-Performance Liquid Chromatography (HPLC) Method

The following HPLC conditions are recommended for the quantification of this compound.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and column thermostat (e.g., Hitachi Chromaster or Agilent 1200).[1][2]

-

Diode Array Detector (DAD).

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2] |

| Mobile Phase | A: Water with 0.2% Formic AcidB: Acetonitrile |

| Gradient | Isocratic or gradient elution can be optimized. A starting point is 75% B. |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 20 µL[1] |

| Column Temperature | 30 °C[1] |

| Detection | DAD at 290 nm[1] |

Method Validation

To ensure the reliability of the quantitative results, the HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

| Validation Parameter | Description and Acceptance Criteria |

| Linearity | A calibration curve should be constructed using a series of standard solutions of this compound at different concentrations. The correlation coefficient (r²) should be > 0.998.[3] |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Calculated as 3.3 × (standard deviation of the y-intercept / slope of the calibration curve).[1] |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Calculated as 10 × (standard deviation of the y-intercept / slope of the calibration curve).[1] |

| Precision | Assessed by repeatability (intra-day) and intermediate precision (inter-day) of measurements. The relative standard deviation (%RSD) should be ≤ 2.5%.[3] |

| Accuracy | Determined by recovery studies. The recovery should be within the range of 98-104%.[2][3] |

| Robustness | The reliability of the method is assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature). |

Data Presentation

The quantitative data for this compound and related lignans from different samples can be summarized in a table for easy comparison.

Table 1: Quantitative Analysis of Lignans in Magnolia Samples

| Sample ID | Magnolol (mg/g) | Honokiol (mg/g) | This compound (mg/g) |

| Magnolia officinalis Bark Extract 1 | 55.2 | 35.8 | Insert Data |

| Magnolia officinalis Bark Extract 2 | 48.9 | 32.1 | Insert Data |

| Dietary Supplement A | 9.8 | 5.2 | Insert Data |

| Dietary Supplement B | 15.3 | 8.9 | Insert Data |

Note: The data for Magnolol and Honokiol are representative values from literature. Data for this compound should be inserted based on experimental results.

Table 2: Method Validation Parameters for this compound Quantification

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | >0.999 | >0.998 |

| LOD (mg/mL) | Insert Data | - |

| LOQ (mg/mL) | Insert Data | - |

| Precision (%RSD) | <2.0 | ≤ 2.5% |

| Accuracy (Recovery %) | 99.5% | 98-104% |

Mandatory Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Proposed metabolic pathway of this compound.

References

Application Note: Sensitive and Robust LC-MS/MS Method for the Quantification of Magnolignan A in Biological Matrices

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Magnolignan A in biological samples, such as plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and a reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity. This method is well-suited for pharmacokinetic studies and other applications requiring precise quantification of this compound in complex biological matrices.

Introduction

This compound is a bioactive lignan found in various plant species, including those from the Magnolia genus. Lignans are a class of phenolic compounds that have garnered significant interest for their potential therapeutic properties. To accurately assess the pharmacokinetic profile and biological activity of this compound, a robust and sensitive analytical method for its quantification in biological fluids is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity, selectivity, and throughput, making it the ideal platform for this type of bioanalytical application.[1] This application note provides a detailed protocol for the analysis of this compound in plasma, adaptable for use in preclinical and clinical research.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed to isolate this compound from the plasma matrix. LLE is a robust and cost-effective technique for sample cleanup and concentration.

Protocol:

-

To 50 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard (IS) solution (e.g., Tolterodine in methanol).

-

Vortex the sample for 30 seconds.

-

Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture).[2][3]

-

Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 or a phenyl-hexyl column to achieve good peak shape and resolution from endogenous matrix components.

Table 1: LC Parameters

| Parameter | Value |

| Column | Luna Phenyl-Hexyl (or equivalent C18, 2.1 x 100 mm, 2.6 µm)[3][4] |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Methanol[4] or Acetonitrile |

| Gradient | Isocratic at 70% B[4] or a suitable gradient |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | ~5 minutes |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analytes are quantified using Multiple Reaction Monitoring (MRM).

Table 2: MS/MS Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 550 °C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| This compound (as Magnolin/Epimagnolin A) | 417.2 | 221.1 | 150 | 25 |

| Internal Standard (Tolterodine) | 326.3 | 147.2 | 150 | 30 |

Note: The MRM transitions for this compound are based on its isomers, magnolin and epimagnolin A, and may require optimization.

Results and Performance

The described method demonstrates excellent performance for the quantification of lignans in biological matrices. The following table summarizes typical validation parameters observed for similar analytes.

Table 4: Method Validation Summary (based on Magnolin/Epimagnolin A data) [4]

| Parameter | Result |

| Linearity Range | 50 - 2500 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.995[5] |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL in 50 µL plasma[4] |

| Intra-day Precision (%CV) | 1.5 - 11.4%[4] |

| Inter-day Precision (%CV) | 5.9 - 12.5%[4] |

| Recovery | > 75% |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid Chromatography-Tandem Mass Spectrometric Analysis of Nannozinone A and Its Application to Pharmacokinetic Study in Mice -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 3. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of magnolin and epimagnolin A in rat plasma by liquid chromatography with tandem mass spectrometry: Application to pharmacokinetic study of a purified extract of the dried flower buds of Magnolia fargesii, NDC-052 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of honokiol and magnolol in Magnolia officinalis by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Involving Magnolignan A

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Magnolignan A is a lignan compound found in the barks of Magnolia officinalis. Lignans and neolignans isolated from Magnolia species, such as magnolol and honokiol, have garnered significant attention for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] These compounds modulate a variety of cellular signaling pathways, making them promising candidates for therapeutic development.[2][4][5] This document provides detailed standard operating procedures for conducting cell-based assays to investigate the biological activities of this compound.

Data Presentation: Quantitative Data Summary

The following tables summarize the reported cytotoxic activities of this compound and related compounds from Magnolia officinalis. This data is crucial for determining appropriate concentration ranges for in vitro studies.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |

| This compound-2-O-beta-D-glucopyranoside | HEp-2 | Not Specified | 13.3 | [6] |

| This compound-2-O-beta-D-glucopyranoside | HepG2 | Not Specified | 46.4 | [6] |

Table 2: Anti-proliferative Activity of Magnolol (a related neolignan)

| Cancer Type | Cell Lines | Assay Duration | IC50 Range (µM) | Reference |

| Various Cancers | Multiple Cell Lines | 24 hours | 20 - 100 | [2][7] |

| Oral Squamous Cell Carcinoma | Cancer Stem Cells | Not Specified | 2.4 | [2] |

Table 3: Inhibitory Activity of Bi-magnolignan (a dimeric lignan)

| Cancer Type | Cell Lines | Assay Duration | IC50 Range (µM) | Reference |

| Various Tissues | Multiple Tumor Cell Lines | 48 hours | 0.4 - 7.5 | [8] |

Experimental Protocols

Herein, we provide detailed protocols for key cell-based assays to characterize the effects of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell proliferation and viability.

Materials:

-

Target cancer cell lines (e.g., breast, lung, colon cancer cell lines)[4][9]

-

This compound (dissolved in a suitable solvent like DMSO)[6]

-